molecular formula C14H13N3S B1617090 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole CAS No. 75007-33-9

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole

Cat. No.: B1617090
CAS No.: 75007-33-9
M. Wt: 255.34 g/mol
InChI Key: ZYLGDSAPSSMRRT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole is a nitrogen- and sulfur-containing heterocyclic compound of significant interest in medicinal and materials chemistry. This compound serves as a versatile ligand in coordination chemistry, where it has been utilized to synthesize complexes with cobalt (II), nickel (II), and copper (II). In these complexes, the metal atom is coordinated via two nitrogen atoms from the ligand structure. Research indicates that such metal complexes have demonstrated potent cytotoxic effects in vitro against human cancer cell lines, including leukemia (HL-60, NALM-6) and melanoma (WM-115) . The structural motif of a phenylthiazole linked to a dimethylpyrazole is recognized as a valuable scaffold in anticancer agent discovery . As a building block, it provides researchers with a path to explore new chemical entities with potential biological activity. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. All chemicals must be handled by qualified professionals adhering to safe laboratory practices.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-10-8-11(2)17(16-10)14-15-13(9-18-14)12-6-4-3-5-7-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLGDSAPSSMRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225967
Record name Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75007-33-9
Record name Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole typically follows a multi-step pathway:

  • Initial formation of substituted acetophenone derivatives.
  • Condensation with aldehydes to form cinnamophenone intermediates.
  • Reaction with thiosemicarbazide to introduce the pyrazole-thiourea moiety.
  • Cyclization with α-bromoketones to form the thiazole ring fused with the pyrazole substituent.

This approach is exemplified in patent CN101759695A, which provides a detailed embodiment for the preparation of the target compound and its analogues.

Detailed Preparation Method from Patent CN101759695A

Step 1: Formation of Cinnamophenone Intermediate

  • In a 100 mL single-necked round-bottom flask, 40 mL of dehydrated ethanol is added.
  • 3,5-Dimethylacetophenone (1.48 g, 10 mmol) and p-fluorobenzaldehyde (1.36 g, 11 mmol) are dissolved sequentially.
  • 5 mL of 40% sodium hydroxide solution is added dropwise at room temperature.
  • The mixture is stirred for 4–8 hours to complete the aldol condensation.
  • The solid product is collected by vacuum filtration, washed with water, and recrystallized twice from ethanol to yield cinnamophenone (2.54 g, 10 mmol).

Step 2: Reaction with Thiosemicarbazide

  • The cinnamophenone is dissolved in 40 mL ethanol.
  • 20 mL of 20% sodium hydroxide solution and thiosemicarbazide are added.
  • The mixture is refluxed at 80 °C for 8–12 hours.
  • After cooling, the precipitated solid is filtered, washed with water, and recrystallized from ethanol to obtain the pyrazole-containing thiourea intermediate (3.27 g, 10 mmol).

Step 3: Cyclization to Form Thiazole

  • The thiourea intermediate is dissolved in 50 mL anhydrous isopropanol.
  • α-Bromomethyl phenyl ketone is added, and the mixture is stirred at room temperature for 6 hours.
  • The product precipitates, is filtered, washed with ethanol, and recrystallized to give the target compound.
  • Yield: 76%, melting point: 185–187 °C.

This procedure can be adapted by replacing the aldehyde component to yield substituted analogues, as demonstrated by the preparation of 4-bromophenyl and 4-tolyl derivatives with yields of 74% and 76%, respectively.

Alternative Synthetic Routes from Recent Research

A recent study published in ACS Omega describes a related synthetic pathway for 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, which can be adapted for the target compound by appropriate choice of substituents.

Key Steps:

Comparative Yield and Physical Data of Synthesized Thiazole Derivatives

Compound R1 Substituent R2 Substituent Yield (%) Melting Point (°C) Physical Nature
10a H H 85 198–200 Pale pink solid
10b H Cl 76 180–182 White solid
10c H F 62 174–176 White solid
10d H 4-OMe 73 156–158 Pale yellow solid
10e H 4-NO2 79 >210 Yellow solid
10j 4-Cl F 65 158–160 White solid
10r 4-OCH3 4-OMe 76 176–178 White solid

Note: The target compound corresponds to the case where R1 = H and R2 = H or other substituents as per the desired derivative.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: The 1H NMR spectra of the synthesized compounds show characteristic singlets corresponding to the methyl groups on the pyrazole ring (~2.3 ppm), multiplets for aromatic protons, and doublets for protons on substituted phenyl rings. For example, compound 10j exhibits distinct signals for pyrazole and thiazole protons at δ 7.17 and 7.42 ppm, respectively.

  • Mass Spectrometry: High-resolution mass spectrometry confirms molecular weights consistent with the proposed structures, e.g., compound 10j shows m/z = 432.0738 (M + H)+.

  • Melting Points: Consistent melting points provide further evidence of purity and identity.

  • Elemental Analysis: Experimental elemental composition matches calculated values, confirming compound integrity.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Aldol condensation 3,5-Dimethylacetophenone + p-fluorobenzaldehyde + NaOH, EtOH, RT Cinnamophenone intermediate ~100% Recrystallized from ethanol
Thiosemicarbazide reaction Thiosemicarbazide + NaOH, EtOH, reflux 80 °C Pyrazole-containing thiourea intermediate ~100% Recrystallized from ethanol
Cyclization α-Bromomethyl phenyl ketone, isopropanol, RT This compound 76% Recrystallized from ethanol
Alternative route (reduction) LiAlH4, diethyl ether, 0 °C Pyrazolyl methanol 65–88% Precursor for aldehyde formation
Oxidation IBX, DMSO, 0–20 °C Pyrazole carbaldehyde ~85% Intermediate for carbothioamide formation
Carbothioamide formation H2S, pyridine Pyrazole carbothioamide Not specified Precursor for thiazole ring formation
Cyclocondensation Phenacyl bromides, EtOH Thiazole derivatives 62–85% Final target compounds

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research indicates that derivatives of thiazole compounds exhibit significant antitumor properties. For instance, a study demonstrated that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole showed promising cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property suggests potential applications in developing new antibiotics .

Anti-inflammatory Effects : In vitro studies have indicated that this compound can reduce inflammation markers in cell cultures. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity : this compound has been investigated for its potential as a pesticide. Laboratory tests have shown that it can effectively control pests such as aphids and whiteflies without harming beneficial insects. This selectivity is crucial for integrated pest management strategies .

Herbicidal Properties : The compound's ability to inhibit certain plant growth processes has led to its exploration as a herbicide. Field trials have demonstrated that it can effectively suppress weed growth while being safe for crops, highlighting its potential in sustainable agriculture practices .

Material Science Applications

Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics. It has been used as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it contributes to improved charge transport and stability .

Polymer Composites : Incorporating this compound into polymer matrices has shown enhancements in mechanical properties and thermal stability. Research indicates that composites containing this compound exhibit superior performance compared to traditional materials, making them ideal for advanced engineering applications .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Significant cytotoxic effects against cancer cell lines.
Antimicrobial Activity Inhibitory effects on Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects Reduction of pro-inflammatory cytokines in cell cultures.
Agricultural Pesticide Effective control of aphids and whiteflies with minimal non-target impact.
Herbicidal Properties Suppression of weed growth while safe for crops.
Organic Electronics Improved charge transport in OLEDs and OPVs.
Polymer Composites Enhanced mechanical properties and thermal stability in composites.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anti-cancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

2.1.1. Thiazole vs. Thiadiazole A closely related compound, 5-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,2,3-thiadiazole (NS34) (C₁₃H₁₂N₄S₂), replaces the thiazole with a thiadiazole ring. The thiadiazole contains two adjacent nitrogen atoms, increasing polarity and altering hydrogen-bonding capacity compared to the thiazole’s single nitrogen and sulfur. This structural difference may enhance NS34’s interaction with biological targets, as thiadiazoles are known for antimicrobial and anticancer activities .

Pyrazole Substitution Patterns

Functional Group Additions

2.2.1. Methylene-Linked Indanedione The compound 2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)indane-1,3-dione (C₂₁H₁₆N₂O₂) introduces an electron-withdrawing indanedione group via a methylene bridge. This modification enhances conjugation and optical properties, making it suitable for non-linear optical (NLO) applications, unlike the target compound’s simpler thiazole-phenyl system .

2.2.2. Thiobarbituric Acid Derivatives
5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (C₂₀H₂₂N₄O₂S₂) incorporates a thiobarbituric acid moiety, which introduces sulfur and carbonyl groups. This structure may exhibit redox activity, contrasting with the target compound’s thiazole-centered reactivity .

Physicochemical and Electronic Properties

Property Target Compound NS34 (Thiadiazole) Indanedione Derivative
Molecular Weight (g/mol) 255.34 304.39 328.36
Key Functional Groups Thiazole, pyrazole, phenyl Thiadiazole, pyrazole Pyrazole, indanedione
Polarity Moderate (S, N) High (N, S) High (O, N)
Hydrogen Bonding Limited (no NH groups) Moderate (N acceptors) Strong (carbonyl acceptors)
  • Electronic Effects : The thiazole’s sulfur atom in the target compound may engage in hydrophobic interactions, while the thiadiazole’s dual nitrogen atoms (NS34) enhance dipole interactions. The indanedione derivative’s carbonyl groups enable stronger hydrogen bonding .

Biological Activity

The compound 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole (CAS No. 75007-33-9) has garnered attention in recent years due to its diverse biological activities. This article reviews its synthesis, biological screening, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrazole and thiazole derivatives. The methodology often includes the use of solvents such as ethanol and bases like sodium hydroxide at room temperature to facilitate the reaction .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of thiazole and pyrazole possess significant antimicrobial properties. For instance, compounds derived from this compound demonstrated effectiveness against various bacteria including E. coli and S. aureus .
    • In a comparative study, different derivatives were tested for their zones of inhibition against Gram-positive and Gram-negative bacteria, revealing promising results with specific substitutions enhancing activity .
  • Anticancer Activity :
    • The pyrazole moiety in this compound has been linked to anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various mechanisms .
    • A study reported that certain derivatives exhibited significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer) .
  • Anti-inflammatory Effects :
    • The compound also shows potential anti-inflammatory activity, which is crucial for treating conditions characterized by chronic inflammation .
  • Other Activities :
    • Additional studies suggest that this compound may exhibit antifungal and antitubercular activities, broadening its potential therapeutic applications .

Case Studies

Several case studies highlight the biological efficacy of this compound:

Study 1: Antimicrobial Screening

A recent study synthesized multiple derivatives of thiazole-pyrazole hybrids and evaluated their antimicrobial properties using the well diffusion method. The results indicated that compounds with specific substitutions showed enhanced activity against Pseudomonas mirabilis and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL .

Study 2: Anticancer Potential

In vitro tests on various cancer cell lines revealed that certain derivatives significantly inhibited cell proliferation and induced apoptosis. For example, compounds with specific functional groups demonstrated IC50 values lower than standard chemotherapeutics .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents at the thiazole or pyrazole positions can significantly alter its pharmacological profile:

Substituent PositionBiological ActivityIC50 Values
5-position on PyrazoleAntimicrobial< 100 µg/mL
4-position on ThiazoleAnticancer< 20 µM

This table summarizes findings from various studies indicating how specific modifications can enhance or diminish biological efficacy.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. For example, pyrazolyl-phenylethanone derivatives can react with semicarbazide hydrochloride in methanol/sodium acetate to form semicarbazones. Subsequent Hurd–Mori cyclization using thionyl chloride (SOCl₂) yields the thiadiazole or thiazole core . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux conditions), and catalyst loading. Characterization by FT-IR and NMR ensures purity and structural confirmation .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=N stretch near 1600 cm⁻¹ for thiazole, N-H stretches for pyrazole).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon types (e.g., thiazole C-2 at δ 165–170 ppm).
  • HR-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ matching calculated mass). Computational tools like Gaussian 09 aid in correlating experimental spectra with theoretical models .

Q. How is crystallographic data for this compound obtained and refined?

Single-crystal X-ray diffraction (SCXRD) is used, with data refined via the SHELX suite (e.g., SHELXL for structure solution). Hydrogen bonding patterns and graph set analysis (e.g., Etter’s rules) describe molecular packing. Programs like Olex2 or Mercury visualize intermolecular interactions .

Advanced Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this thiazole derivative?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential (MEP), and reaction pathway energies (RDG). For example, HOMO localization on the thiazole ring suggests nucleophilic attack sites. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions in reaction yields or by-product formation during synthesis?

  • By-product analysis : LC-MS or TLC monitors side reactions (e.g., incomplete cyclization).
  • Condition screening : Varying catalysts (e.g., NaOAc vs. Et₃N) or solvents (polar aprotic vs. protic) minimizes competing pathways.
  • Mechanistic studies : Isotopic labeling or kinetic profiling identifies rate-limiting steps .

Q. How are structure-activity relationship (SAR) studies designed to evaluate biological activity?

  • Substituent variation : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups on the phenyl or pyrazole rings.
  • Bioassays : Test derivatives against targets like alkaline phosphatases (TNAP/IAP) or microbial strains. IC₅₀ values correlate with substituent effects .

Q. What role do hydrogen-bonding motifs play in the solid-state properties of this compound?

Graph set analysis (e.g., R₂²(8) motifs) reveals directional hydrogen bonds (N-H···N or C-H···S) that stabilize crystal lattices. These interactions influence melting points, solubility, and mechanical stability .

Q. How is enzyme inhibition kinetics analyzed for thiazole-based inhibitors?

  • Enzymatic assays : Measure residual activity using colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases).
  • Lineweaver-Burk plots : Determine inhibition type (competitive vs. non-competitive).
  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding poses in active sites .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Peaks/DataReference
¹H NMR δ 2.25 (s, 6H, CH₃), δ 7.45–8.10 (m, 5H, Ph)
¹³C NMR δ 165.2 (C=N, thiazole), δ 150.1 (pyrazole)
FT-IR 1605 cm⁻¹ (C=N), 3050 cm⁻¹ (C-H aromatic)

Q. Table 2. Optimized Reaction Conditions for Thiazole Synthesis

ParameterOptimal ConditionImpact on Yield
Solvent Ethanol85%
Catalyst Sodium acetate78% → 92%
Temperature Reflux (80°C)<60°C: <50%
Time 4 hours>6h: Decomposition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole

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